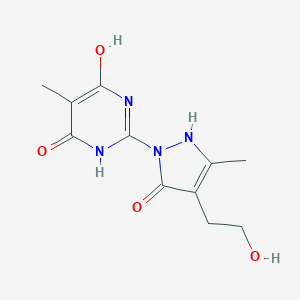![molecular formula C24H23FN4OS2 B276184 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276184.png)
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one, also known as FPyMThP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one modulates the activity of several ion channels and receptors in the brain, including the GABA-A receptor, NMDA receptor, and voltage-gated sodium channels. Additionally, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one increases the levels of several neurotransmitters, including GABA and glutamate, in the brain. Additionally, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is its potent and selective activity against several ion channels and receptors in the brain. This makes it a valuable tool for studying the role of these targets in various physiological and pathological processes. However, one of the limitations of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective analogs of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one for use in drug discovery and medicinal chemistry. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in animal models and humans.
Synthesemethoden
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde to form a Schiff base. The Schiff base is then reacted with 2-(1-pyrrolidinyl)ethanethiol to form the corresponding thiazolidine. The thiazolidine is then reacted with 2-bromo-3-(4-fluorophenyl)acrylonitrile to form the final product, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Several studies have shown that 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has potent anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. Additionally, 6-(4-fluorophenyl)-3-(3-pyridinylmethyl)-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have potential in the treatment of cancer and inflammatory diseases.
Eigenschaften
Molekularformel |
C24H23FN4OS2 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3-(pyridin-3-ylmethyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23FN4OS2/c25-19-7-5-18(6-8-19)21-14-20-22(32-21)23(30)29(16-17-4-3-9-26-15-17)24(27-20)31-13-12-28-10-1-2-11-28/h3-9,14-15H,1-2,10-13,16H2 |
InChI-Schlüssel |
KOUNEEBDRAWSAV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCSC2=NC3=C(C(=O)N2CC4=CN=CC=C4)SC(=C3)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CCN(C1)CCSC2=NC3=C(C(=O)N2CC4=CN=CC=C4)SC(=C3)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide](/img/structure/B276103.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276105.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B276107.png)
![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)
![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)


![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
